molecular formula C23H19ClN2OS B2469812 4-(4-chlorophenyl)-N-(4-ethylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide CAS No. 1359221-25-2

4-(4-chlorophenyl)-N-(4-ethylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide

Cat. No. B2469812
CAS RN: 1359221-25-2
M. Wt: 406.93
InChI Key: SDYIZBNKLNITGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-chlorophenyl)-N-(4-ethylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide, also known as CEP-28122, is a small molecule inhibitor that has shown promising results in the treatment of various diseases. The compound belongs to the class of thiophene derivatives and has a molecular weight of 430.99 g/mol.

Mechanism of Action

4-(4-chlorophenyl)-N-(4-ethylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide inhibits the activity of JAK2 and FLT3 kinases by binding to their active sites. This leads to the inhibition of downstream signaling pathways such as the signal transducer and activator of transcription (STAT) pathway. Inhibition of these pathways leads to the suppression of cell growth and proliferation in cancer cells and the suppression of the immune response in autoimmune disorders.
Biochemical and Physiological Effects
4-(4-chlorophenyl)-N-(4-ethylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide has been shown to have both biochemical and physiological effects. Biochemically, it inhibits the activity of JAK2 and FLT3 kinases, leading to the suppression of downstream signaling pathways. Physiologically, it has been shown to inhibit the growth of cancer cells and suppress the immune response in autoimmune disorders.

Advantages and Limitations for Lab Experiments

One of the major advantages of 4-(4-chlorophenyl)-N-(4-ethylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide is its specificity towards JAK2 and FLT3 kinases. This makes it an attractive candidate for the treatment of diseases such as cancer and autoimmune disorders. However, one of the limitations of 4-(4-chlorophenyl)-N-(4-ethylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide is its poor solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research and development of 4-(4-chlorophenyl)-N-(4-ethylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide. One potential direction is to improve its solubility in water to make it easier to administer in vivo. Another direction is to investigate its potential therapeutic applications in other diseases such as inflammatory disorders and neurodegenerative diseases. Additionally, further studies are needed to elucidate its mechanism of action and to identify potential biomarkers for patient selection and monitoring.

Synthesis Methods

The synthesis of 4-(4-chlorophenyl)-N-(4-ethylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide involves the reaction of 4-(4-chlorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxylic acid with 4-ethylphenylamine. The reaction is carried out in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The product is then purified by column chromatography to obtain pure 4-(4-chlorophenyl)-N-(4-ethylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide.

Scientific Research Applications

4-(4-chlorophenyl)-N-(4-ethylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide has been extensively studied for its potential therapeutic applications. It has been found to have potent inhibitory effects on various kinases such as Janus kinase 2 (JAK2) and Fms-like tyrosine kinase 3 (FLT3). These kinases play a crucial role in the development and progression of various diseases such as cancer and autoimmune disorders. 4-(4-chlorophenyl)-N-(4-ethylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide has been shown to inhibit the growth of cancer cells and suppress the immune response in autoimmune disorders.

properties

IUPAC Name

4-(4-chlorophenyl)-N-(4-ethylphenyl)-3-pyrrol-1-ylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19ClN2OS/c1-2-16-5-11-19(12-6-16)25-23(27)22-21(26-13-3-4-14-26)20(15-28-22)17-7-9-18(24)10-8-17/h3-15H,2H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDYIZBNKLNITGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C2=C(C(=CS2)C3=CC=C(C=C3)Cl)N4C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-chlorophenyl)-N-(4-ethylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.